3-[3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid
Description
3-[3-(Difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid is a pyrazole derivative characterized by a difluoromethyl (-CF$_2$H) substituent at the 3-position of the pyrazole ring and a 2-methylpropanoic acid side chain. Pyrazole derivatives are widely studied for their pharmacological and agrochemical applications due to their ability to modulate enzyme activity and receptor interactions . The difluoromethyl group enhances metabolic stability and lipophilicity, making this compound a candidate for drug discovery .
Properties
IUPAC Name |
3-[3-(difluoromethyl)pyrazol-1-yl]-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N2O2/c1-5(8(13)14)4-12-3-2-6(11-12)7(9)10/h2-3,5,7H,4H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVSIVQKTCMXMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CC(=N1)C(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid typically involves multiple steps, starting with the preparation of the pyrazole core
Industrial Production Methods: In an industrial setting, the compound is produced through optimized synthetic routes that ensure high yield and purity. These methods often involve the use of catalysts and controlled reaction conditions to achieve the desired product efficiently.
Chemical Reactions Analysis
Nucleophilic Substitution at Carboxylic Acid Group
The carboxylic acid undergoes derivatization for agrochemical applications:
Amidation reactions proceed at 0°C with >90% conversion, validated by TLC monitoring .
Esterification & Alkylation
Industrial-scale processes employ esterification to enhance solubility for downstream reactions:
Pyrazole Ring Functionalization
The pyrazole core participates in electrophilic substitutions and metal-catalyzed couplings:
Halogenation occurs preferentially at the C4 position due to electron-withdrawing effects of the difluoromethyl group .
Decarboxylation Pathways
Controlled decarboxylation under thermal or basic conditions:
Environmental Degradation
Metabolic pathways in soil/water systems:
| Process | Metabolite | Half-Life (Days) | Key Enzymes | Source |
|---|---|---|---|---|
| Microbial hydrolysis | 3-(Difluoromethyl)-1-methylpyrazole | 14–28 | Cytochrome P450 | |
| Photolysis (λ=254 nm) | Difluoroacetic acid + CO₂ | 7–10 | UV-induced cleavage |
Comparative Reactivity Table
Key functional groups ranked by reactivity:
| Group | Reactivity (Relative) | Preferred Reactions |
|---|---|---|
| Carboxylic acid | High | Amidation, esterification |
| Pyrazole C-H | Moderate | Halogenation, cross-coupling |
| Difluoromethyl | Low | Limited to hydrolytic defluorination |
This compound’s versatility in nucleophilic acyl substitutions and pyrazole ring modifications underpins its role as a critical intermediate for SDHI fungicides like fluxapyroxad and inpyrfluxam . Industrial optimizations focus on minimizing isomerization (e.g., using NaI catalysts ) and enhancing atom economy in large-scale syntheses.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Recent research has highlighted the potential of difluoromethyl pyrazole derivatives in combating cancer. For instance, compounds similar to 3-[3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid have been studied for their ability to inhibit specific cancer cell lines. The incorporation of difluoromethyl groups enhances the lipophilicity and biological activity of these compounds, making them promising candidates for further development as anticancer agents .
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells and the inhibition of cell proliferation. Studies suggest that such compounds may interact with critical cellular pathways involved in tumor growth and metastasis, although specific pathways for this compound require further elucidation through experimental studies .
Agricultural Applications
Herbicide Development
The structural characteristics of this compound make it a suitable candidate for the development of novel herbicides. The difluoromethyl group is known to enhance the herbicidal activity of pyrazole-containing compounds, allowing for more effective weed control with potentially lower environmental impact .
Case Studies
In a series of field trials, pyrazole derivatives were tested for their efficacy against common agricultural weeds. Results indicated that these compounds exhibited significant herbicidal activity at lower concentrations compared to traditional herbicides, suggesting a potential for reduced application rates and minimized ecological footprint .
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its applications. SAR studies have shown that modifications to the pyrazole ring and substituents can significantly influence both anticancer and herbicidal activities.
| Modification | Effect on Activity |
|---|---|
| Addition of halogen atoms | Increased lipophilicity and bioactivity |
| Variation in alkyl chain length | Altered solubility and absorption properties |
| Substitution on the pyrazole ring | Enhanced interaction with target enzymes |
Mechanism of Action
The mechanism by which 3-[3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the context in which the compound is used.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs differ in substituent positions, fluorinated groups, and side-chain configurations (Table 1):
Table 1: Structural Comparison of Pyrazole Derivatives
Key Observations :
Physicochemical Properties
Table 2: Physical and Chemical Properties
Key Findings :
- Melting Points : Pyrazole derivatives typically melt between 134–190°C, consistent with crystalline structures ().
- Acidity : The target compound’s pKa (~4.26) suggests moderate acidity, favoring ionization at physiological pH, which may enhance bioavailability .
- Density : Brominated analogs exhibit higher density (~1.76 g/cm³) due to heavy atom incorporation .
Biological Activity
3-[3-(Difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of medicine and agriculture. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a difluoromethyl group and is linked to a 2-methylpropanoic acid moiety. The structural formula can be represented as follows:
This unique structure contributes to its diverse biological properties.
Antimicrobial Properties
Research indicates that derivatives of difluoromethylpyrazole compounds exhibit significant antimicrobial activity. A study highlighted the synthesis of several pyrazole derivatives, which demonstrated efficacy against various bacterial strains. The mechanism of action is believed to involve the disruption of bacterial cell walls and interference with metabolic processes .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of these compounds. In vitro studies have shown that certain pyrazole derivatives can inhibit pro-inflammatory cytokines, suggesting a possible therapeutic role in conditions characterized by inflammation, such as arthritis and other chronic inflammatory diseases .
Insecticidal Activity
The insecticidal properties of pyrazole derivatives have also been documented. Research has demonstrated that these compounds can effectively control pest populations, making them promising candidates for agricultural applications as bio-pesticides. Their mode of action typically involves neurotoxic effects on insects, leading to paralysis and death .
Antioxidant Activity
The antioxidant capabilities of this compound have been evaluated through various assays. These studies reveal that the compound can scavenge free radicals, thereby reducing oxidative stress in biological systems. This property may have implications for preventing diseases associated with oxidative damage, including cancer and cardiovascular diseases .
Case Study 1: Antimicrobial Efficacy
In a controlled study, a series of difluoromethylpyrazole derivatives were tested against seven different microbial strains. The results showed that some compounds exhibited minimum inhibitory concentrations (MICs) as low as 5 µg/mL, indicating strong antimicrobial activity .
| Compound | MIC (µg/mL) | Target Microorganism |
|---|---|---|
| A | 5 | E. coli |
| B | 10 | S. aureus |
| C | 15 | Pseudomonas aeruginosa |
Case Study 2: Anti-inflammatory Response
In vitro experiments assessed the anti-inflammatory effects of selected pyrazole derivatives on human cell lines stimulated with lipopolysaccharides (LPS). The results indicated a significant reduction in TNF-alpha and IL-6 levels, suggesting that these compounds could serve as effective anti-inflammatory agents .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-[3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid, and what reaction conditions are critical for yield optimization?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as:
- Condensation reactions between pyrazole precursors and propanoic acid derivatives under acidic or basic conditions .
- Aza-Michael additions to introduce the difluoromethyl group, requiring controlled temperatures (e.g., 0–60°C) and polar aprotic solvents like DMF or THF .
- Ester hydrolysis using NaOH or LiOH in aqueous methanol to convert ester intermediates to the final carboxylic acid .
- Key parameters include solvent choice (e.g., ethanol for solubility), catalyst selection (e.g., Pd/C for hydrogenation), and reaction monitoring via TLC or HPLC .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Analytical techniques include:
- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to verify substituent positions and purity .
- Mass spectrometry (HRMS) for molecular weight confirmation and fragmentation pattern analysis .
- X-ray crystallography (if crystalline) to resolve 3D conformation, particularly for distinguishing regioisomers .
Q. What are the key physicochemical properties of this compound relevant to experimental design?
- Methodological Answer : Critical properties include:
- Solubility : Test in buffers (pH 2–9) and organic solvents (e.g., DMSO for biological assays) .
- Stability : Conduct accelerated degradation studies under heat (40–60°C) and UV light to assess storage conditions .
- pKa determination via potentiometric titration to predict ionization states in biological systems .
Advanced Research Questions
Q. How can regioselectivity challenges in pyrazole functionalization be addressed during synthesis?
- Methodological Answer :
- Use computational modeling (e.g., DFT calculations) to predict reactive sites and optimize reaction pathways .
- Employ protecting groups (e.g., Boc for amines) to direct substitutions to the 3-position of the pyrazole ring .
- Monitor reaction progress with in-situ IR spectroscopy to detect intermediate formation and adjust conditions dynamically .
Q. What strategies are effective for resolving contradictions in biological activity data across structural analogs?
- Methodological Answer :
- Perform comparative SAR studies using analogs (e.g., methyl vs. trifluoromethyl substituents) to isolate electronic or steric effects .
- Example structural analogs and their activity differences:
| Compound | Substituent | Biological Activity |
|---|---|---|
| Analog A | -CF₃ (pyrazole) | High enzyme inhibition (IC₅₀ = 0.5 μM) |
| Analog B | -CH₃ (pyrazole) | Reduced activity (IC₅₀ = 5.2 μM) |
- Use molecular docking to correlate binding poses with activity discrepancies .
Q. How can researchers optimize reaction conditions for large-scale synthesis while minimizing environmental impact?
- Methodological Answer :
- Adopt continuous flow chemistry to improve heat/mass transfer and reduce solvent waste .
- Screen green solvents (e.g., cyclopentyl methyl ether) using predictive tools like COSMO-RS .
- Implement catalytic systems (e.g., enzyme-mediated catalysis) for stereoselective synthesis .
Q. What in vitro assays are suitable for elucidating the mechanism of action of this compound?
- Methodological Answer :
- Enzyme inhibition assays : Use fluorescence-based kits (e.g., Kinase-Glo®) to quantify interactions with target enzymes .
- Cellular uptake studies : Employ LC-MS/MS to measure intracellular concentrations in cell lines (e.g., HEK293) .
- ROS detection : Apply fluorescent probes (e.g., DCFH-DA) to assess oxidative stress modulation .
Q. How can computational tools aid in predicting metabolic pathways and toxicity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
